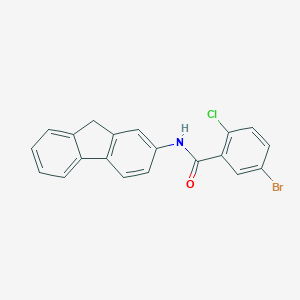![molecular formula C20H10BrCl3N2O2 B343024 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B343024.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide is a complex organic compound with a molecular formula of C15H10BrCl2NO2. This compound is notable for its unique structure, which includes multiple halogen atoms and a benzooxazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzooxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the halogenated benzooxazole with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Halogenation: Bromine, chlorine gas
Amidation: 2,5-dichlorobenzoyl chloride, triethylamine
Coupling Reactions: Boronic acids, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the benzooxazole ring.
2,5-Dichloro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of the benzooxazole ring.
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide is unique due to the presence of both the benzooxazole ring and multiple halogen atoms, which confer distinctive chemical properties and reactivity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H10BrCl3N2O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H10BrCl3N2O2/c21-10-1-4-16(24)14(7-10)20-26-17-9-12(3-6-18(17)28-20)25-19(27)13-8-11(22)2-5-15(13)23/h1-9H,(H,25,27) |
InChI Key |
YLCOANJSLFHROO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B342943.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B342944.png)
![5-(3,5-diiodo-2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B342948.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B342953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B342954.png)

![2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B342959.png)

![5-bromo-N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342961.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342963.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B342964.png)
![5-bromo-2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342965.png)
![5-bromo-2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342966.png)
